Unique 2,4,6‑Trichlorophenyl Substitution vs. Common Mono‑/Di‑Chlorinated Analogs
The compound's 2,4,6‑trichlorophenyl group is absent in the most frequently procured triazolopyridine acetamide analogs (e.g., N‑(4‑chlorophenyl)‑2‑((4‑ethyl‑5‑(2‑pyridinyl)‑4H‑1,2,4‑triazol‑3‑yl)thio)acetamide, CAS 577764‑94‑4, and N‑(4‑fluorophenyl)‑2‑([1,2,4]triazolo[4,3‑a]pyridin‑3‑ylthio)acetamide) [1]. While quantitative head‑to‑head bioactivity data for CAS 496027‑93‑1 are not publicly available, patent SAR tables for the triazolopyridine series show that replacing a 2,4,6‑trichlorophenyl moiety with a 4‑chlorophenyl group reduces bromodomain BRD4 IC₅₀ by >10‑fold in representative examples [1]. This class‑level inference suggests that CAS 496027‑93‑1 occupies a distinct activity space that cannot be replicated by less‑chlorinated analogs.
| Evidence Dimension | Halogen substitution pattern on the N‑phenyl acetamide ring |
|---|---|
| Target Compound Data | 2,4,6‑Trichlorophenyl (three chlorine atoms at positions 2, 4, and 6) |
| Comparator Or Baseline | Representative 4‑chlorophenyl analog in the same triazolopyridine series: IC₅₀ shift >10‑fold (BRD4) [1] |
| Quantified Difference | Qualitative difference in substitution; class‑level IC₅₀ difference >10‑fold inferred from patent SAR |
| Conditions | BRD4 bromodomain inhibition assay as described in US 10,519,151 B2 |
Why This Matters
For bromodomain‑focused programs, the trichlorophenyl motif is a critical pharmacophoric element; substituting it with a cheaper, more common mono‑chloro analog is predicted to yield dramatically different potency and selectivity, making CAS 496027‑93‑1 the obligatory procurement choice when exploring this chemical space.
- [1] US Patent 10,519,151 B2. Substituted [1,2,4]triazolo[4,3‑A]pyridines, their preparation and their use as pharmaceuticals. Filed Jan. 27, 2017, issued Dec. 31, 2019. View Source
